1-Bromo-3-methyl-5-(trifluoromethoxy)benzene
Overview
Description
1-Bromo-3-methyl-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8BrF3O It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methyl group, and a trifluoromethoxy group
Scientific Research Applications
1-Bromo-3-methyl-5-(trifluoromethoxy)benzene has several applications in scientific research:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-methyl-5-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3-methyl-5-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-methyl-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Diels-Alder Reactions: It can participate in Diels-Alder reactions with dienes to form complex cyclic structures.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate.
Diels-Alder Reaction: This reaction involves the use of dienes and a Lewis acid catalyst, often conducted in solvents like THF.
Major Products Formed
Mechanism of Action
The mechanism of action of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene in chemical reactions involves the activation of the bromine atom, which serves as a leaving group in substitution reactions. The trifluoromethoxy group can influence the electronic properties of the benzene ring, making it more reactive towards nucleophiles. In Diels-Alder reactions, the compound acts as a dienophile, reacting with dienes to form stable cyclic products .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(trifluoromethoxy)benzene: Similar structure but lacks the methyl group, leading to different reactivity and applications.
1-(Bromomethyl)-3-(trifluoromethoxy)benzene: Contains a bromomethyl group instead of a bromine atom, affecting its reactivity in substitution reactions.
1-Bromo-4-(trifluoromethoxy)benzene: The trifluoromethoxy group is positioned differently, influencing its chemical behavior.
Uniqueness
1-Bromo-3-methyl-5-(trifluoromethoxy)benzene is unique due to the presence of both a methyl group and a trifluoromethoxy group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
1-bromo-3-methyl-5-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c1-5-2-6(9)4-7(3-5)13-8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQMGWZTALZAFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382602 | |
Record name | 1-bromo-3-methyl-5-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887266-91-3 | |
Record name | 1-bromo-3-methyl-5-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-(trifluoromethoxy)toluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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